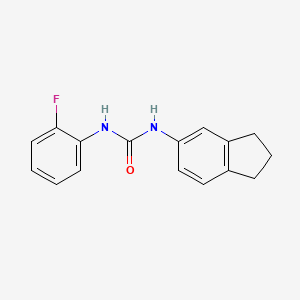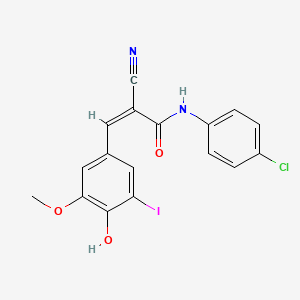![molecular formula C9H12F6N2O B4934589 N-allyl-N'-[1,1-bis(trifluoromethyl)propyl]urea](/img/structure/B4934589.png)
N-allyl-N'-[1,1-bis(trifluoromethyl)propyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-N'-[1,1-bis(trifluoromethyl)propyl]urea, commonly known as TU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. TU has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mechanism of Action
TU acts as a competitive inhibitor of androgen receptors, preventing the binding of androgens such as testosterone and dihydrotestosterone. This results in a decrease in androgen-mediated gene expression and physiological effects.
Biochemical and Physiological Effects
TU has been found to have a wide range of biochemical and physiological effects, including the inhibition of androgen-mediated gene expression, the induction of apoptosis in prostate cancer cells, and the inhibition of fungal growth. TU has also been found to have anti-inflammatory and antiviral properties.
Advantages and Limitations for Lab Experiments
One advantage of using TU in lab experiments is its specificity for androgen receptors, which allows for the selective inhibition of androgen-mediated gene expression. Another advantage is its stability and ease of use. However, one limitation is its potential toxicity, which must be carefully considered when using TU in experiments.
Future Directions
There are several future directions for research on TU. One area of interest is the development of new and improved synthesis methods for TU. Another area of interest is the investigation of TU's potential as a therapeutic agent for other diseases, such as fungal infections and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of TU and its effects on various biological processes.
Synthesis Methods
TU can be synthesized using a variety of methods, including the reaction of N-allylurea with 1,1-bis(trifluoromethyl)propylamine. Another method involves the reaction of N-allylurea with trifluoroacetic anhydride, followed by reaction with 1,1-bis(trifluoromethyl)propylamine. The purity of TU can be increased using recrystallization or column chromatography.
Scientific Research Applications
TU has been used in various scientific research applications, including its use as a non-steroidal anti-androgen in the treatment of prostate cancer. TU has also been found to have antifungal, anti-inflammatory, and antiviral properties. In addition, TU has been used to study the effects of androgens on the brain and behavior.
properties
IUPAC Name |
1-prop-2-enyl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F6N2O/c1-3-5-16-6(18)17-7(4-2,8(10,11)12)9(13,14)15/h3H,1,4-5H2,2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEVOCMVNPFGKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(F)(F)F)(C(F)(F)F)NC(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-(2-chlorophenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4934507.png)
![methyl N-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]-D-alaninate](/img/structure/B4934512.png)
![3'-(3-chlorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4934528.png)
![N-{2-[4-(2-chloro-5-methoxyphenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B4934534.png)

![methyl 3-[(3-chloro-4-methoxybenzoyl)amino]benzoate](/img/structure/B4934541.png)
![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~,N~1~-diethylglycinamide](/img/structure/B4934544.png)
![4-[(4-methyl-1-piperidinyl)sulfonyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4934547.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~,N~1~-diethylglycinamide](/img/structure/B4934558.png)

![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B4934578.png)
![2-[(4-fluorobenzyl)thio]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4934581.png)

